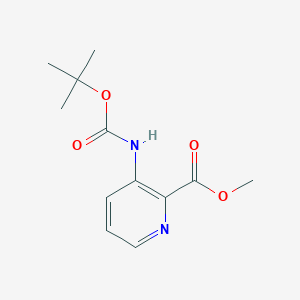

Methyl 3-((tert-butoxycarbonyl)amino)picolinate

Descripción

Methyl 3-((tert-butoxycarbonyl)amino)picolinate (CAS: 912369-42-7) is a specialized organic compound with the molecular formula C₁₂H₁₆N₂O₄. It belongs to the picolinate ester family, featuring a methyl ester group at the carboxyl position and a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position of the pyridine ring. This structure makes it a critical intermediate in pharmaceutical synthesis, particularly for protecting amine functionalities during multi-step reactions .

Key properties include:

- Appearance: White crystalline powder.

- Applications: Used in drug development, skincare formulations, and as a precursor for bioactive molecules.

- Synthetic Utility: The Boc group provides temporary protection for amines, enabling selective reactivity in coupling reactions.

Propiedades

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-8-6-5-7-13-9(8)10(15)17-4/h5-7H,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHQAUKVCWXFSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678180 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912369-42-7 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(BOC-amino)picolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation via Diphenyl Phosphoryl Azide-Mediated Reaction

One of the primary methods for synthesizing methyl 3-((tert-butoxycarbonyl)amino)picolinate involves the reaction of 2-(methoxycarbonyl)nicotinic acid with tert-butanol and triethylamine, followed by the addition of diphenyl phosphoryl azide (DPPA).

- A mixture of 2-(methoxycarbonyl)nicotinic acid (10.46 g, 57.7 mmol) and tert-butanol (100 mL) is stirred at room temperature.

- Triethylamine (8.85 mL, 63.5 mmol) is added, and after 5 minutes, diphenyl phosphoryl azide (13.1 mL, 60.6 mmol) is introduced.

- The reaction mixture is heated to reflux (~20°C) and stirred for approximately 4 hours.

- Upon completion, the mixture is cooled, concentrated to dryness, re-dissolved in ethyl acetate, and washed sequentially with water and saturated sodium bicarbonate.

- The organic phase is dried over magnesium sulfate, filtered, and concentrated.

- Purification is achieved by column chromatography using a gradient from 100% hexanes to 100% ethyl acetate.

- The desired compound, this compound, is obtained alongside methyl 2-((tert-butoxycarbonyl)amino)nicotinate.

- Yield: Approximately 64%.

- Characterization: LCMS (ES, M+Na = 275).

This method benefits from mild reaction conditions and relatively straightforward workup, making it a standard approach for preparing the compound.

Reduction of this compound to Hydroxymethyl Derivative

Following the initial synthesis, the compound can undergo reduction to form tert-butyl 2-(hydroxymethyl)pyridin-3-yl carbamate, an important intermediate.

- This compound (5.00 g, 19.8 mmol) is dissolved in a mixture of tetrahydrofuran (THF) and methanol (30 mL/3 mL).

- The solution is cooled to 0°C.

- Sodium borohydride (1.49 g, 39.6 mmol) is added slowly.

- The reaction is warmed to room temperature and stirred for 4 hours.

- The mixture is extracted with ethyl acetate and washed with saturated sodium bicarbonate.

- The organic layers are dried and concentrated.

- Separation of the desired isomer is performed by preparative high-performance liquid chromatography (HPLC) using a 5-95% acetonitrile/water/0.1% trifluoroacetic acid gradient.

- Structural confirmation is done by 1D NOE NMR experiments.

- The hydroxymethyl derivative is obtained with LCMS (ES, M+H = 225).

- This step is crucial for further functionalization and derivatization.

Alternative Esterification and Azide Reaction with Lower Yield

Another reported synthesis involves the reaction of 2-(methoxycarbonyl)pyridine-3-carboxylic acid with tert-butanol and triethylamine, followed by diphenylphosphoryl azide addition under reflux.

- Dissolve 3 g (16.57 mmol) of 2-(methoxycarbonyl)pyridine-3-carboxylic acid in 50 mL tert-butanol.

- Add 4 mL triethylamine and stir for 5 minutes at room temperature.

- Add 3.6 mL diphenylphosphoryl azide and reflux for 3 hours.

- Concentrate the mixture and purify by flash chromatography on silica gel using an ethyl acetate/cyclohexane gradient (20-50% ethyl acetate).

- Collect and concentrate product-containing fractions.

- Yield: 38.5%.

- This method provides an alternative albeit with lower yield compared to the first method.

Hydrogenation to Methyl 3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate

Hydrogenation of this compound produces the corresponding piperidine derivative, which is useful for further synthetic applications.

- Dissolve 1.53 g (6.06 mmol) of this compound in 30 mL acetic acid.

- Add 770 mg platinum(IV) oxide catalyst.

- Stir under hydrogen atmosphere (5 bar) for 12 hours.

- Filter off the catalyst and evaporate the solvent.

- Extract residue with dichloromethane and wash with saturated sodium bicarbonate solution.

- Concentrate the organic phase.

Process Using Glycine Methyl Ester Hydrochloride and Methyl Acrylate (Patent CN114380717A)

A patented method describes the preparation of this compound analogs via Michael addition and subsequent Boc protection.

- In a dry three-necked flask, dissolve glycine methyl ester hydrochloride (12.6 g) in methanol (252 mL) under stirring and ice-water bath.

- Add potassium trimethylsilanolate (TMSOK, 2.6 g) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 15.2 g).

- Slowly add methyl acrylate (25.8 g) dropwise.

- Raise temperature to 40°C and stir for 3 hours.

- Add di-tert-butyl dicarbonate (Boc anhydride, 21.8 g) and stir at 25°C for 2 hours.

- Concentrate the reaction mixture to dryness.

- Add water (100 mL), extract three times with dichloromethane.

- Wash combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate.

- Yield: 77% to 94% depending on scale and exact conditions.

- The method is scalable and efficient for producing this compound derivatives.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-(Methoxycarbonyl)nicotinic acid | tert-Butanol, Triethylamine, Diphenyl phosphoryl azide, reflux 4 h | 64 | Column chromatography purification |

| 2 | This compound | Sodium borohydride, THF/MeOH, 0-RT, 4 h | Not specified | Preparative HPLC separation |

| 3 | 2-(Methoxycarbonyl)pyridine-3-carboxylic acid | tert-Butanol, Triethylamine, Diphenyl phosphoryl azide, reflux 3 h | 38.5 | Flash chromatography |

| 4 | This compound | PtO2 catalyst, H2 (5 bar), Acetic acid, 12 h | 91 | Hydrogenation to piperidine derivative |

| 5 | Glycine methyl ester hydrochloride | Methyl acrylate, TMSOK, DBU, Boc anhydride, MeOH, 40°C, 3 h + 25°C, 2 h | 77-94 | Scalable, patented process |

Research Findings and Analysis

- The diphenyl phosphoryl azide-mediated method (Method 1) is widely used due to its moderate to good yields and straightforward workup.

- Reduction steps (Method 2) enable further functionalization, although the purification requires advanced techniques such as preparative HPLC.

- Lower yields in some esterification methods (Method 3) suggest sensitivity to reaction conditions and purification challenges.

- Hydrogenation (Method 4) efficiently converts the pyridine ring to piperidine derivatives, expanding the compound's synthetic utility.

- The patented process (Method 5) offers a robust and scalable approach, leveraging Michael addition and Boc protection with high yields, suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)picolinate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the picolinate ring, particularly at the 2- and 4-positions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

Hydrolysis: 3-((tert-butoxycarbonyl)amino)picolinic acid.

Deprotection: Methyl 3-aminopicolinate.

Substitution: Various substituted picolinates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Pharmaceutical Development : Methyl 3-((tert-butoxycarbonyl)amino)picolinate serves as an intermediate in the synthesis of various biologically active compounds, including those targeting specific receptors in drug discovery processes. Its derivatives have been explored for their potential as selective modulators in therapeutic applications, particularly in oncology and immunology.

- Biological Activity Studies : Research has demonstrated that this compound can influence biological pathways, such as the JAK-STAT signaling pathway, which is crucial in hematopoiesis and immune responses. For instance, studies have shown that derivatives of this compound exhibit selective inhibition of JAK2, which is implicated in several hematological malignancies .

- Chemical Biology : The compound's ability to act as a bioisostere has been utilized in the design of new drugs that mimic natural substrates or inhibitors. For example, modifications to the piperidine moiety have led to enhanced receptor affinity and stability, making it a valuable scaffold for further development .

- Radiochemistry : this compound has been investigated for its potential use in radiolabeling applications, particularly with isotopes like Cu-64 for tumor imaging . The ability to form stable complexes with metal ions makes it a candidate for developing novel imaging agents.

Case Study 1: JAK2 Modulation

A study published in Nature explored the modulation of JAK2 using derivatives of this compound. The research highlighted the compound's ability to maintain receptor affinity while minimizing off-target effects. Computational modeling was employed to predict binding affinities and optimize lead compounds for further testing .

Case Study 2: Synthesis of Triazole Analogues

In another study, researchers synthesized triazole analogues derived from this compound to evaluate their pharmacological properties. The results indicated that certain modifications significantly enhanced biological activity, leading to compounds with potential therapeutic applications against various diseases .

Mecanismo De Acción

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)picolinate depends on its application. In medicinal chemistry, the compound acts as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The pathways involved include inhibition of enzyme activity or modulation of receptor signaling.

Comparación Con Compuestos Similares

Research Findings and Industrial Relevance

- Positional Isomerism: The 3-, 4-, and 5-Boc-amino isomers exhibit distinct reactivities. For example, 5-position derivatives often achieve higher yields in amination reactions (e.g., 85% yield for 7c vs. 51% for 7d in ) .

- Scale-Up Challenges: Methyl 3-Boc-amino picolinate requires optimized catalyst systems (e.g., Pd/X-Phos) to mitigate steric effects, whereas 4-position analogues are more straightforward to synthesize at scale .

Actividad Biológica

Methyl 3-((tert-butoxycarbonyl)amino)picolinate is a derivative of picolinic acid that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility, making it suitable for various biological applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C12H16N2O3

- Molecular Weight: 236.27 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It acts as an inhibitor of specific enzymes involved in metabolic pathways, particularly those associated with cancer cell proliferation and survival.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as histone deacetylases (HDACs) and phosphoinositide 3-kinases (PI3K), which are crucial in cancer biology .

- Cellular Uptake : The Boc group enhances cellular uptake due to its lipophilicity, facilitating the compound's entry into cells where it can exert its effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For example:

- Study on Cancer Cell Lines : In vitro tests revealed that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range (10-20 µM) .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HCT116 (Colon) | 18 | Inhibition of PI3K signaling pathway |

Neuroprotective Effects

Additionally, this compound has been investigated for its neuroprotective effects:

- Neuroprotection in Models : In animal models of neurodegenerative diseases, the compound showed promise in reducing neuronal apoptosis and improving cognitive function .

| Model | Effect Observed |

|---|---|

| Alzheimer's Disease Model | Reduced amyloid plaque formation |

| Parkinson's Disease Model | Improved motor function |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-((tert-butoxycarbonyl)amino)picolinate, and what critical reaction conditions influence yield?

- Methodology : The compound is typically synthesized via a multi-step process involving (1) protection of the amine group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ or DMAP) and (2) esterification of the carboxylic acid moiety with methanol in the presence of a coupling agent like DCC or HOBt. Key factors include maintaining anhydrous conditions to prevent Boc group hydrolysis and controlling reaction temperature (0–25°C) to minimize side reactions. Purity (>95% by GC) is achieved via column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the Boc-protected amine (δ ~1.4 ppm for tert-butyl protons) and ester carbonyl (δ ~165–170 ppm).

- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (Boc C-O) validate functional groups.

- Elemental Analysis : Matches calculated values (e.g., C, H, N within ±0.3% of theoretical) to confirm molecular composition .

Advanced Research Questions

Q. How can competing side reactions (e.g., Boc deprotection or ester hydrolysis) be minimized during synthesis?

- Methodology :

- Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) to prevent hydrolysis.

- Optimize reaction time: Prolonged exposure to acidic/basic conditions accelerates Boc cleavage.

- Monitor intermediates via TLC or LC-MS to detect early degradation. Adjust stoichiometry (e.g., excess Boc anhydride) to drive amine protection to completion .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology :

- Short-term stability : Store at 0–6°C in sealed, desiccated containers to prevent moisture-induced hydrolysis.

- Long-term stability : Lyophilized samples stored at -20°C retain >90% purity over 12 months. Monitor via HPLC for degradation products (e.g., free amine or carboxylic acid) .

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 60–85%) across studies?

- Methodology :

- Troubleshooting steps :

Verify reagent purity (e.g., Boc anhydride ≥97% by GC).

Optimize coupling agents (e.g., replace DCC with EDCI for milder conditions).

Analyze byproducts via LC-MS to identify competing reactions (e.g., dimerization).

- Statistical design : Use a factorial DOE to test variables (temperature, solvent, catalyst) and identify critical yield factors .

Q. What strategies are recommended for designing literature searches on structurally analogous compounds?

- Methodology :

- Database search : Use PubMed/TOXNET with Boolean terms (e.g., "(tert-butoxycarbonyl amino) AND picolinate") and CAS Registry Numbers (e.g., 232595-59-4 for related benzoic acid derivatives).

- Analogous compounds : Include terms like "3-aminopicolinate" or "Boc-protected amines" to broaden results. Cross-reference spectral data in Reaxys or SciFinder for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.